molecular formula C15H17N9O2S B2780662 N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide CAS No. 1448133-51-4

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide

Cat. No.: B2780662
CAS No.: 1448133-51-4
M. Wt: 387.42
InChI Key: MHSNMAAOVXXAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide features a complex heterocyclic architecture, combining a thiazole ring with a 2-amino-2-oxoethyl substituent, a triazolo[4,5-d]pyrimidine moiety, and an azetidine-carboxamide group. The triazolo-pyrimidine core is analogous to purine bases, suggesting possible nucleic acid-binding activity, while the azetidine ring may enhance conformational rigidity and metabolic stability [1].

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N9O2S/c1-2-24-13-11(21-22-24)12(17-7-18-13)23-4-8(5-23)14(26)20-15-19-9(6-27-15)3-10(16)25/h6-8H,2-5H2,1H3,(H2,16,25)(H,19,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSNMAAOVXXAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=NC(=CS4)CC(=O)N)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to summarize the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and implications in therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C26H28N6O3S2C_{26}H_{28}N_{6}O_{3}S^{2} and a molecular weight of approximately 536.67 g/mol. The structural features include a thiazole ring, a triazolo-pyrimidine moiety, and an azetidine scaffold, which are known to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticonvulsant Activity : Compounds containing thiazole and triazole rings have been shown to possess anticonvulsant properties. For instance, one study demonstrated that thiazole derivatives could significantly reduce seizure activity in animal models .
  • Anticancer Properties : The presence of the thiazole moiety has been linked to cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives have shown potent activity against A549 human lung adenocarcinoma cells with IC50 values indicating strong selectivity .
  • Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit enzymes such as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is implicated in metabolic disorders. Some derivatives exhibited Ki values in the nanomolar range, suggesting high potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Thiazole RingEnhances anticonvulsant and anticancer activity
Triazole MoietyContributes to cytotoxicity against cancer cells
Azetidine ScaffoldMay influence receptor binding affinity

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Anticonvulsant Study : A series of thiazole-linked compounds were tested in picrotoxin-induced convulsion models. The most active compound showed a protection index of 9.2, indicating significant anticonvulsant potential .
  • Cytotoxicity Evaluation : In vitro studies on various thiazole derivatives revealed that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines like Jurkat and A431. One compound achieved IC50 values lower than doxorubicin, a standard chemotherapeutic agent .
  • Enzyme Inhibition : Research into 11beta-HSD1 inhibitors highlighted how modifications at the 2-position of thiazolone increased potency. Compounds with larger lipophilic groups demonstrated enhanced inhibition capabilities .

Scientific Research Applications

Anticonvulsant Activity

Thiazole derivatives, including the compound , have been explored for their anticonvulsant properties. These compounds are tested in models such as the picrotoxin-induced convulsion model to evaluate their effectiveness in preventing seizures. The presence of specific functional groups, such as methoxy phenyl, can enhance anticonvulsant activity .

Anticancer Potential

Thiazole-integrated compounds have shown promise in anticancer research. These compounds are often evaluated for their ability to inhibit cancer cell proliferation across various cell lines, including MCF-7 (breast cancer) and HepG2 (liver carcinoma). The structural features of these compounds, such as the presence of electronegative groups like chlorine, play a crucial role in their anticancer efficacy .

Protein Degradation

In the field of targeted protein degradation, small molecules like thiazole derivatives are used to induce the degradation of specific proteins. This approach is gaining traction in drug discovery for treating diseases where protein dysregulation is a factor .

Case Studies and Data Tables

Case Study: Anticonvulsant Activity

CompoundMedian Effective Dose (ED50_{50})Median Toxic Dose (TD50_{50})Protection Index (PI)
Analogue 218.4 mg/kg170.2 mg/kg9.2

This case study highlights the potential of thiazole derivatives in developing new anticonvulsant drugs with favorable safety profiles .

Case Study: Anticancer Activity

CompoundIC50_{50} (µM)Cell Line
Compound 222.01HT29
Compound 235.71MCF-7

These studies demonstrate the efficacy of thiazole derivatives in inhibiting cancer cell growth, particularly in breast cancer cell lines .

Comparison with Similar Compounds

Electronic and Physicochemical Properties

  • This aligns with the principle that isoelectronic or isovalent structures (e.g., triazoles vs. imidazoles) exhibit comparable chemical behavior [5].
  • Molecular Descriptors: LogP: The azetidine-carboxamide group may reduce hydrophobicity compared to benzothiazole derivatives (e.g., 4g–4n in ), improving aqueous solubility. Hydrogen Bonding: The 2-amino-2-oxoethyl group introduces additional hydrogen bond donors/acceptors, akin to hydroxyl groups in flavonoids (), which influence chromatographic retention and bioavailability [9].

Functional Group Contributions

  • Triazolo-Pyrimidine vs.
  • Azetidine vs. Thiazolidinone: The azetidine ring’s smaller size (4-membered vs. 5-membered thiazolidinone) increases ring strain but may improve binding specificity due to restricted conformation [6].

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(3-ethyl-triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example, thiazole and triazolopyrimidine moieties are synthesized separately and linked via amide bond formation. Reaction conditions (e.g., ethanol or DMF as solvents, 60–70°C, 12–24 hr) significantly impact yields. Intermediate purification often uses flash chromatography (e.g., ethyl acetate/hexane gradients) . Yields for analogous triazolopyrimidine derivatives range from 37% to 76%, depending on substituent reactivity .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Confirm resonance peaks for azetidine (δ ~3.5–4.5 ppm), thiazole (δ ~7.0–8.5 ppm), and triazolopyrimidine (δ ~8.5–9.5 ppm).
  • IR Spectroscopy : Key stretches include C=O (1650–1700 cm⁻¹), NH (3200–3400 cm⁻¹), and C-S (600–700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+ with <2 ppm error .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer : Initial screening often includes:

  • Enzyme Inhibition : Test against kinases (e.g., GSK-3β) using fluorescence polarization assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility/Permeability : Use HPLC to measure logP and Caco-2 cell models for permeability .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

  • Methodological Answer : Co-crystallization with stabilizing agents (e.g., PEG 4000) in ethanol/water mixtures is common. X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) at 100 K resolves bond lengths (e.g., C-S: ~1.75 Å, C-N: ~1.32 Å) and dihedral angles. For example, triazolopyrimidine derivatives show planar geometry with <5° deviation, critical for target binding .

Q. How do computational methods (e.g., DFT, molecular docking) predict target interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .
  • Molecular Docking (AutoDock Vina) : Dock into kinase active sites (e.g., PDB: 1Q41). For triazolopyrimidines, binding energies ≤−8.0 kcal/mol suggest strong inhibition .
  • MD Simulations (GROMACS) : Simulate 50 ns trajectories to assess stability of ligand-protein complexes .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., IC50 in triplicate).
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere .
  • Off-Target Profiling : Screen against unrelated enzymes (e.g., cytochrome P450) to rule out non-specific effects .

Q. What strategies improve the compound’s metabolic stability?

  • Methodological Answer :

  • Structural Modifications : Replace labile groups (e.g., ethyl on triazole with cyclopropyl) .
  • Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) to enhance oral bioavailability .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.